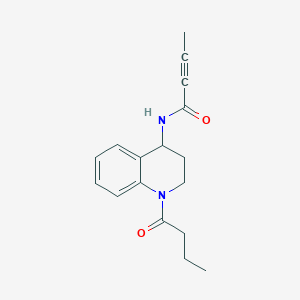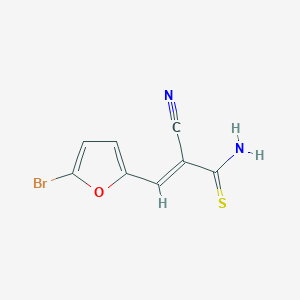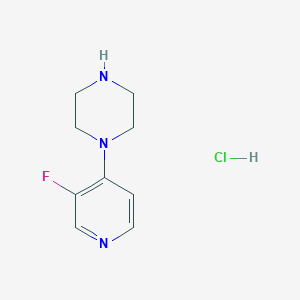
1-(3-Fluoropyridin-4-yl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Fluoropyridin-4-yl)piperazine hydrochloride” is a chemical compound with the molecular formula C9H13ClFN3 . It is a derivative of piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H12FN3.2ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 217.67 . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Fluorination Impact on Receptor Ligands The incorporation of fluorine into receptor ligands, specifically through the development of fluorinated piperazines and piperidines, has shown significant pharmacokinetic improvements. This is attributed to fluorine's ability to reduce the compounds' pKa, thereby enhancing oral absorption without predictably affecting oral bioavailability. Such modifications have maintained high affinity and selectivity for the 5-HT1D receptor, showing agonist efficacy in vitro. This illustrates the importance of fluorination in developing receptor ligands with improved pharmacokinetic profiles (M. B. van Niel et al., 1999).
Synthesis and Pharmacological Properties The synthesis and evaluation of temafloxacin hydrochloride and its enantiomers, a broad-spectrum antimicrobial agent, demonstrate the role of fluorinated compounds in antibacterial therapy. Although no significant difference in in vitro antibacterial activities was observed between the enantiomers, this work underscores the critical role of fluorine in the pharmacological efficacy of antimicrobial agents (D. Chu et al., 1991).
Antibacterial and Anthelmintic Activities Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrates the utility of fluorinated piperazine compounds in developing antibacterial and anthelmintic agents. Despite showing moderate anthelmintic and poor antibacterial activities, this compound's synthesis and characterization highlight the diverse potential applications of fluorine-containing piperazines in medicinal chemistry (C. Sanjeevarayappa et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3-fluoropyridin-4-yl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBUTHGQZWCPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616295.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2616296.png)
![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2616297.png)
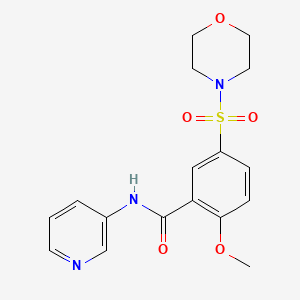
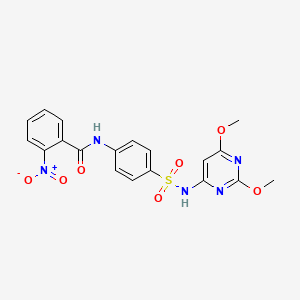
![methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2616301.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2616302.png)
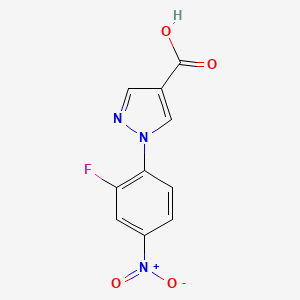

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2616306.png)

![4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2616309.png)
